N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(12-5-6-12)19-14-7-8-15-13(11-14)3-1-9-20(15)18(22)16-4-2-10-23-16/h2,4,7-8,10-12H,1,3,5-6,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJCRYRPLOSPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3CC3)N(C1)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide typically involves multi-step organic reactions One common route includes the formation of the furan-2-carbonyl intermediate, which is then coupled with a quinoline derivativeSpecific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and quinoline rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted furan and quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The furan and quinoline moieties can bind to enzymes and receptors, modulating their activity. The cyclopropane carboxamide group can enhance the compound’s stability and bioavailability. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Effects : The cyclopropanecarboxamide in the target compound likely improves metabolic stability compared to acetamide analogues (e.g., ), which are prone to hydrolysis.
- Biological Target Hypotheses : The THQ core is associated with CNS activity (e.g., ), suggesting the target compound may interact with neural receptors or transporters.
- Synthetic Accessibility : The absence of stereocenters (vs. ) simplifies large-scale production, though furan oxidation sensitivity requires careful handling.
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide is a complex organic compound with potential biological activities stemming from its unique structural features. This article delves into the compound's biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
Structural Characteristics
The compound comprises several notable structural elements:
- Furan-2-carbonyl group : Known for its reactivity and role in various biological processes.
- Tetrahydroquinoline moiety : Associated with diverse pharmacological properties.
- Cyclopropanecarboxamide : Contributes to the compound's overall stability and biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various multi-step organic reactions. Common methods include:
- Formation of the furan-2-carbonyl precursor : Typically synthesized via cyclization under acidic or basic conditions.
- Coupling reactions : Involving tetrahydroquinoline derivatives and cyclopropanecarboxylic acid derivatives.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies suggest that the compound has significant antimicrobial activity against various pathogens. The furan and tetrahydroquinoline components are believed to play critical roles in this activity.
Anticancer Activity
Preliminary investigations have indicated potential anticancer effects. The compound's ability to interact with specific molecular targets may disrupt cancer cell proliferation pathways.
Enzyme Inhibition
The sulfonamide structure within similar compounds has been associated with enzyme inhibition. It is hypothesized that this compound may exhibit similar enzymatic interactions.
The proposed mechanisms of action for this compound involve:
- Interaction with enzyme active sites : The furan ring and amide functionalities may inhibit key enzymes involved in metabolic pathways.
- Disruption of cellular signaling : By interfering with receptor-ligand interactions or downstream signaling cascades.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key features and activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl] | Similar furan and tetrahydroquinoline structure | Antimicrobial |
| 5-Nitrobenzenesulfonamide | Contains sulfonamide group | Antibacterial |
| N-(furan-2-carbonyl)-aniline | Simple aniline derivative with carbonyl | Anticancer |
Case Studies
Recent studies have focused on the biological effects of related compounds in various models:
- Antimicrobial Testing : In vitro assays demonstrated significant inhibition of bacterial growth at low concentrations.
- Cancer Cell Line Studies : The compound showed promise in reducing viability in specific cancer cell lines through apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
